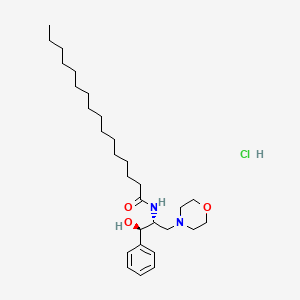

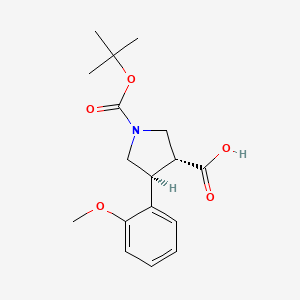

![molecular formula C6H12O5 B570579 Fucose, L-, [6-3H] CAS No. 122760-10-5](/img/structure/B570579.png)

Fucose, L-, [6-3H]

Vue d'ensemble

Description

L-Fucose is a hexose deoxy sugar with the chemical formula C6H12O5 . It is found on N-linked glycans on the mammalian, insect, and plant cell surface . L-Fucose finds application in cosmetics, pharmaceuticals, and dietary supplements. It is used in the determination of antigen in A and B blood group. It is also used in the selection-mediated leukocyte-endothelial adhesion and host-microbe interactions .

Synthesis Analysis

The enzymatic approach using L-fucose isomerase, which interconverts L-fucose and L-fuculose, can be an efficient way of producing L-fucose for industrial applications . The enzyme Rd FucI exhibited higher enzymatic activity for L-fuculose than for L-fucose, and the rate for the reverse reaction of converting L-fuculose to L-fucose was higher than that for the forward reaction of converting L-fucose to L-fuculose .Molecular Structure Analysis

Two structural features distinguish fucose from other six-carbon sugars present in mammals. These include the lack of a hydroxyl group on the carbon at the 6-position (C-6) and the L-configuration . It is equivalent to 6-deoxy-L-galactose .Chemical Reactions Analysis

Fucose-containing glycans are constructed by fucosyltransferases, which require the substrate GDP-fucose . Two pathways for the synthesis of GDP-fucose operate in mammalian cells, the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway .Physical And Chemical Properties Analysis

L-Fucose is a monosaccharide that is a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells . It frequently exists as a terminal modification of glycan structures .Applications De Recherche Scientifique

Biosynthesis and Physiological Role : L-fucose is a component of bacterial, plant, and animal polysaccharides or oligosaccharides and plays a significant role in different biological functions. The biosynthesis of L-fucose from guanosine diphosphate D-mannose has been studied, providing insights into its metabolic pathways (Ginsburg, 1958). L-Fucose and its derivatives have shown potential applications in medicine, such as in cancer therapy, anti-inflammatory treatments, and cosmeceuticals (Vanhooren & Vandamme, 1999).

Antimetabolites and Cytotoxic Effects : L-fucose derivatives have been synthesized as potential antimetabolites. These compounds, especially the sulfonyl ester, bromo, and iodo derivatives, exhibited potent growth inhibition effects on leukemia cells, suggesting their potential in cancer treatment (May & Sartorelli, 1979).

Fucose in Mammals : In mammals, fucose is incorporated into N-glycans, O-glycans, and glycolipids and plays crucial roles in development, immunity, and cancer. Mutations in the GDP-fucose transporter can lead to severe developmental and immune deficiencies, underscoring fucose's significance in these processes. Chemically modified fucose analogs can be used to alter fucose-dependent processes or as tools for understanding them (Schneider, Al-Shareffi, & Haltiwanger, 2017).

Golgi Apparatus and Glycoprotein Synthesis : Studies on the incorporation of L-fucose into glycoproteins in the Golgi apparatus of rat liver and serum have provided insights into the cellular processes and mechanisms of glycoprotein synthesis (Sturgess, Minaker, Mitranic, & Moscarello, 1973).

Fucose in Tumor Pathogenesis : Alpha-L-fucose is commonly incorporated into human glycoproteins and glycolipids and plays a significant role in cell-recognition, adhesion-signaling pathways, and pathologic processes like neoplastic progression. Fucosylated oligosaccharide ligands mediate cell-cell adhesion, which is crucial in normal and pathologic processes, particularly neoplasia (Listinsky, Siegal, & Listinsky, 1998).

Chemistry and Biochemistry : The chapter by Flowers (1981) discusses the chemistry, metabolism, and biochemistry of fucoses, shedding light on their possible biological functions and medical applications. It highlights the significance of L-fucose in inhibiting the growth of some cells in culture and its role in the synthesis of glycoconjugates (Flowers, 1981).

Fucose in Gastrointestinal Cancer : Dramatic changes in the expression of fucosylated oligosaccharides have been observed in cancer and inflammation, with fucosylation playing functional roles in carcinogenesis and tumor progression. This review emphasizes the biological and medical significance of fucosylation in gastrointestinal cancer (Moriwaki & Miyoshi, 2010).

Fucoidan Structure and Bioactivity

: Fucoidan, a polysaccharide containing substantial percentages of L-fucose, has shown interesting biological activities. Research on fucoidan's structure and bioactivity, and their relationships, has been gaining interest for potential drug development (Li, Lu, Wei, & Zhao, 2008).

Safety And Hazards

Orientations Futures

Recent studies suggest that L-Fucose is one of the key metabolites in human–gut microbiome interactions . Modulating fucose metabolism could be key to controlling host–gut microbiome interactions . This could potentially lead to new treatments and preventions using genetically engineered probiotics that modulate fucose metabolism .

Propriétés

IUPAC Name |

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy-6,6,6-tritritiohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i1T3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNNRSAQSRJVSB-IJCYHSTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C([3H])([3H])[C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fucose, L-, [6-3H] | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

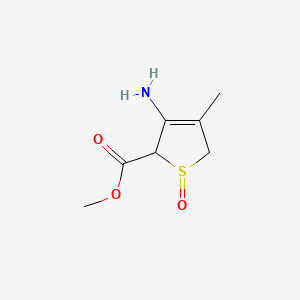

![2-[6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid](/img/structure/B570506.png)

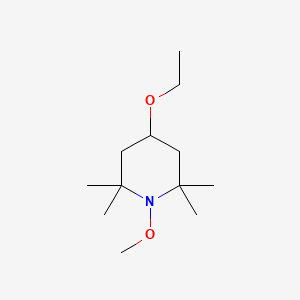

![6-Fluoro-1-(fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570513.png)